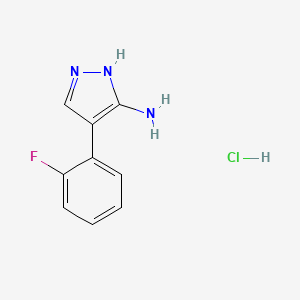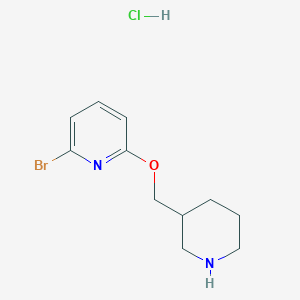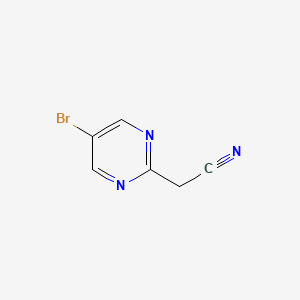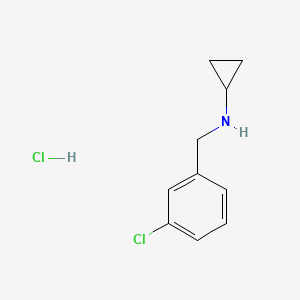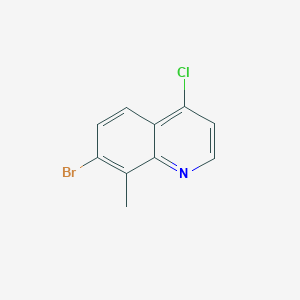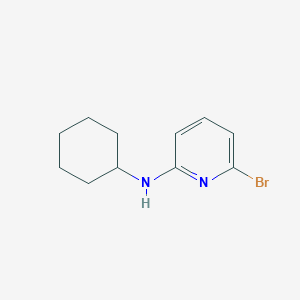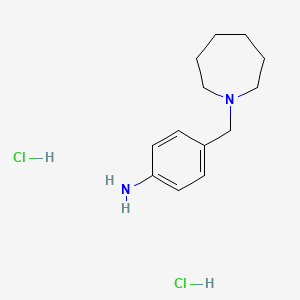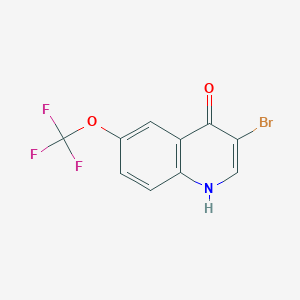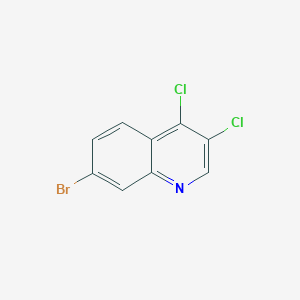![molecular formula C9H8N2O B1371807 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone CAS No. 944937-14-8](/img/structure/B1371807.png)
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Vue d'ensemble
Description
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, also known as 5-Acetyl-7-azaindole, is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against fibroblast growth factor receptors (FGFRs) .Molecular Structure Analysis
The molecular structure of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone consists of a pyrrolo[2,3-b]pyridine ring attached to an ethanone group . The structure can be represented by the SMILES stringCC(=O)c1cnc2[nH]ccc2c1 .
Applications De Recherche Scientifique
Fibroblast Growth Factor Receptor Inhibitor
This compound has been used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests potential applications in the treatment of breast cancer .
3. Inhibition of Cell Migration and Invasion The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could have implications for preventing the spread of cancer cells .
Development of New Cancer Therapeutics
Given its potent activities against FGFR1, 2, and 3, this compound could serve as an appealing lead compound for the development of new cancer therapeutics .
Synthesis of Potent VEGFR-2 Inhibitors
1H-Pyrrolo[2,3-b]pyridin-5-yl compounds have been used as reagents in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key receptor in angiogenesis, and its inhibition can help prevent the growth and spread of cancer cells .
6. Intermediate in the Synthesis of Venetoclax This compound has been identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Mécanisme D'action
Target of Action
The primary target of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound interacts with the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .
Result of Action
In vitro studies have shown that 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Orientations Futures
The future research directions for 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the synthesis and characterization of more derivatives could provide valuable insights into structure-activity relationships, leading to the development of more potent and selective FGFR inhibitors .
Propriétés
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUYPVQGPCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640142 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944937-14-8 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




